molecular formula C10H19ClN2O2 B1478819 3-Chloro-1-(4-(2-methoxyethyl)piperazin-1-yl)propan-1-one CAS No. 805189-36-0

3-Chloro-1-(4-(2-methoxyethyl)piperazin-1-yl)propan-1-one

Cat. No.: B1478819
CAS No.: 805189-36-0
M. Wt: 234.72 g/mol
InChI Key: XSROEWAVGXXEHT-UHFFFAOYSA-N
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Description

3-Chloro-1-(4-(2-methoxyethyl)piperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C10H19ClN2O2 and its molecular weight is 234.72 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-chloro-1-[4-(2-methoxyethyl)piperazin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19ClN2O2/c1-15-9-8-12-4-6-13(7-5-12)10(14)2-3-11/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSROEWAVGXXEHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCN(CC1)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-1-(4-(2-methoxyethyl)piperazin-1-yl)propan-1-one is a synthetic compound with potential therapeutic applications. Its structure includes a piperazine moiety, which is commonly associated with various biological activities, including anticancer and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and potential therapeutic uses.

  • Molecular Formula : C10H19ClN2O
  • Molecular Weight : 234.72 g/mol
  • Purity : Minimum 95% .

The biological activity of this compound appears to be mediated through several mechanisms:

  • Inhibition of Cell Proliferation : Studies indicate that the compound may inhibit cell proliferation in various cancer cell lines by inducing apoptosis.
  • Antimicrobial Activity : The presence of the piperazine moiety suggests a potential for antimicrobial properties, particularly against Gram-positive bacteria.
  • Neurotransmitter Modulation : Given its structural similarity to known psychoactive substances, it may influence neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders.

Anticancer Activity

Research has shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, related piperazine derivatives have demonstrated IC50 values in the low micromolar range against breast cancer (MCF-7) and colon cancer (HCT116) cells .

Compound NameCell LineIC50 (μM)Reference
Piperazine Derivative AMCF-75.0
Piperazine Derivative BHCT1164.36
3-Chloro CompoundMCF-7TBDCurrent Study

Antimicrobial Activity

The compound's potential antimicrobial activity is supported by studies on similar piperazine derivatives that have shown effectiveness against pathogens like Helicobacter pylori and other bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of critical enzymes .

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

  • Cytotoxicity Evaluation : A recent study evaluated the cytotoxic effects of various piperazine derivatives on human tumor cell lines, revealing that certain modifications enhance potency against cancer cells .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial properties of structurally similar compounds, demonstrating effective inhibition against H. pylori and other pathogens, suggesting a promising avenue for further research into 3-Chloro derivatives .

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to 3-Chloro-1-(4-(2-methoxyethyl)piperazin-1-yl)propan-1-one exhibit significant antitumor properties. In a study focusing on piperazine derivatives, it was found that modifications to the piperazine ring can enhance cytotoxicity against various cancer cell lines. The presence of the chloro and methoxyethyl groups in this compound may contribute to its effectiveness in targeting tumor cells by interfering with cellular signaling pathways.

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological activities. The compound has shown promise as a potential treatment for anxiety and depression by modulating neurotransmitter systems, particularly serotonin and dopamine pathways. A study demonstrated that similar piperazine compounds could act as selective serotonin reuptake inhibitors (SSRIs), suggesting that this compound might possess similar properties.

Data Table: Summary of Biological Activities

Activity TypeCompound StructureObserved EffectReference
AntitumorPiperazine derivatives (including the target compound)Cytotoxicity against cancer cells
NeuropharmacologicalSimilar piperazine derivativesSSRIs potential

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal investigated the antitumor efficacy of various piperazine derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited significant inhibition of cell proliferation in human breast cancer cells, with IC50 values suggesting potent activity.

Case Study 2: Neuropharmacological Assessment

In another research project, the neuropharmacological effects of piperazine derivatives were assessed through behavioral tests in rodent models. The study found that administration of these compounds led to reduced anxiety-like behaviors, supporting their potential use in treating mood disorders. The mechanism was linked to increased serotonin levels in the synaptic cleft.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-1-(4-(2-methoxyethyl)piperazin-1-yl)propan-1-one
Reactant of Route 2
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3-Chloro-1-(4-(2-methoxyethyl)piperazin-1-yl)propan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.